molecular formula C7H12O3 B13006249 (1R,3R)-3-Methoxycyclopentane-1-carboxylicacid

(1R,3R)-3-Methoxycyclopentane-1-carboxylicacid

Cat. No.: B13006249
M. Wt: 144.17 g/mol
InChI Key: PJEAKWXFTMRJMA-PHDIDXHHSA-N
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Description

(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, followed by methoxylation and carboxylation reactions. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, followed by the introduction of the methoxy group using methanol and an acid catalyst. The final carboxylation step can be achieved using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as a starting material for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity or function. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,3R)-3-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    (1R,3R)-3-Ethoxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions in various chemical and biological contexts

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,3R)-3-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1

InChI Key

PJEAKWXFTMRJMA-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H](C1)C(=O)O

Canonical SMILES

COC1CCC(C1)C(=O)O

Origin of Product

United States

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